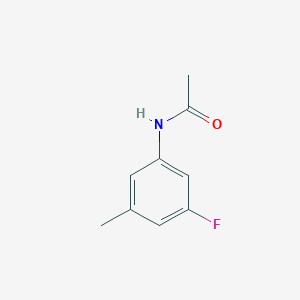

N-(3-fluoro-5-methylphenyl)acetamide

Description

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

N-(3-fluoro-5-methylphenyl)acetamide |

InChI |

InChI=1S/C9H10FNO/c1-6-3-8(10)5-9(4-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |

InChI Key |

NUDMFJPSTSFCOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the phenyl ring significantly influences molecular geometry, solubility, and reactivity. Below is a comparative analysis with structurally related acetamides:

Table 1: Substituent Effects in Selected Acetamide Derivatives

- Fluorine vs.

- Methyl Group : The 5-methyl group introduces steric bulk, which may hinder rotational freedom and influence binding to biological targets compared to smaller substituents like halogens .

Pharmacological Activity Comparisons

Acetamide derivatives exhibit diverse biological activities depending on their substituents. Key examples include:

Crystallographic and Structural Insights

reveals that meta-substituents in trichloroacetamides significantly affect crystal packing. For example:

- 3-CH₃ vs.

- Asymmetric Units: Derivatives like N-(3,5-dimethylphenyl)-2,2,2-trichloroacetamide exhibit two molecules per asymmetric unit, suggesting dimeric interactions absent in mono-substituted analogs .

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-(3-fluoro-5-methylphenyl)acetamide, and what critical parameters influence yield?

A1: The synthesis typically involves reacting 3-fluoro-5-methylaniline with chloroacetyl chloride under basic conditions (e.g., using sodium bicarbonate or triethylamine as a base). Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-acylation .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance reactivity, while aqueous workup removes unreacted starting materials .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Advanced Synthesis: Reaction Optimization

Q. Q2: How can reaction conditions be optimized to improve the scalability of this compound synthesis?

A2: Advanced optimization strategies include:

- Catalytic methods : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate acylation at lower temperatures .

- Flow chemistry : Continuous-flow reactors reduce reaction times and improve reproducibility by maintaining precise temperature and mixing conditions .

- In-line monitoring : FTIR or HPLC tracking of reaction progress minimizes batch failures .

Basic Analytical Characterization

Q. Q3: What spectroscopic techniques are essential for confirming the structure of this compound?

A3:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.2–2.4 ppm (methyl group), δ 7.1–7.5 ppm (aromatic protons), and δ 10.2 ppm (amide NH) confirm substitution patterns .

- ¹³C NMR : Carbonyl resonance at ~170 ppm and aromatic carbons between 110–150 ppm validate the acetamide backbone .

- Mass spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 196.1 for C₉H₉FNO) .

Advanced Spectral Analysis

Q. Q4: How can researchers resolve contradictions in NMR data for this compound derivatives?

A4:

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in amide bonds) that cause signal splitting .

- 2D NMR (COSY, HSQC) : Assigns coupling between aromatic protons and distinguishes regioisomers .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate experimental assignments .

Biological Activity Screening

Q. Q5: What in vitro assays are suitable for initial evaluation of this compound’s bioactivity?

A5:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q6: How can researchers systematically explore SAR for this compound analogs?

A6:

- Substituent variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) at the 5-position to modulate lipophilicity and target binding .

- Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea groups to enhance metabolic stability .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with fluorine) .

Mechanistic Studies

Q. Q7: What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

A7:

- Protein pull-down assays : Use biotinylated analogs to identify binding partners .

- Mutagenesis studies : Target-site mutations (e.g., in bacterial enzymes) confirm binding specificity .

- Metabolomics : LC-MS profiling tracks downstream metabolic changes post-treatment .

Data Contradiction Analysis

Q. Q8: How should researchers address discrepancies in reported bioactivity data for this compound?

A8:

- Assay standardization : Compare protocols for variables like pH, incubation time, and cell passage number .

- Impurity profiling : Use HPLC-MS to rule out side products (e.g., hydrolyzed intermediates) influencing activity .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.